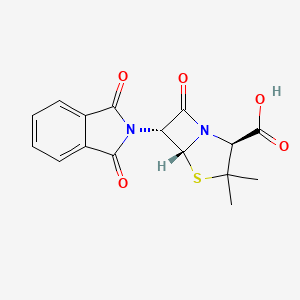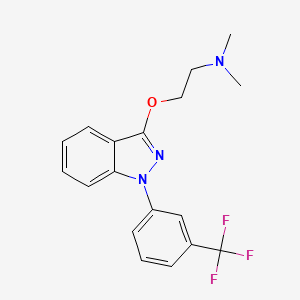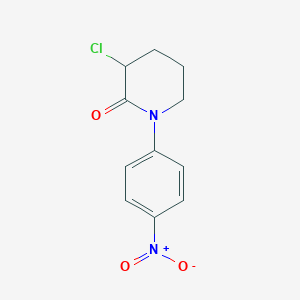
3-Chloro-1-(4-nitrophenyl)piperidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-1-(4-nitrophenyl)piperidin-2-one is a chemical compound that has garnered interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by a piperidinone ring substituted with a chloro group and a nitrophenyl group, making it a versatile intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(4-nitrophenyl)piperidin-2-one typically involves the reaction of 4-chloronitrobenzene with piperidine. One common method includes heating a mixture of 4-chloronitrobenzene, sodium carbonate, and piperidine under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated through extraction and purification processes .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial processes often incorporate steps to minimize waste and optimize the use of reagents .
化学反应分析
Types of Reactions
3-Chloro-1-(4-nitrophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactams.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium chlorite is commonly used as an oxidizing agent.
Reduction: Catalytic hydrogenation or the use of reducing agents like iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.
Major Products Formed
Oxidation: Formation of lactams.
Reduction: Formation of 3-amino-1-(4-nitrophenyl)piperidin-2-one.
Substitution: Formation of various substituted piperidinones depending on the nucleophile used.
科学研究应用
3-Chloro-1-(4-nitrophenyl)piperidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3-Chloro-1-(4-nitrophenyl)piperidin-2-one depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of certain enzymes or receptors. The molecular targets and pathways involved vary based on the structure of the final synthesized compound and its intended use .
相似化合物的比较
Similar Compounds
- 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one
- 1-(4-Nitrophenyl)-2-piperidinone
- 4-tert-Butylbenzylamine
Uniqueness
3-Chloro-1-(4-nitrophenyl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of various complex molecules, particularly in pharmaceutical research .
属性
分子式 |
C11H11ClN2O3 |
|---|---|
分子量 |
254.67 g/mol |
IUPAC 名称 |
3-chloro-1-(4-nitrophenyl)piperidin-2-one |
InChI |
InChI=1S/C11H11ClN2O3/c12-10-2-1-7-13(11(10)15)8-3-5-9(6-4-8)14(16)17/h3-6,10H,1-2,7H2 |
InChI 键 |
LHIRWJFHQFVEEV-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(=O)N(C1)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


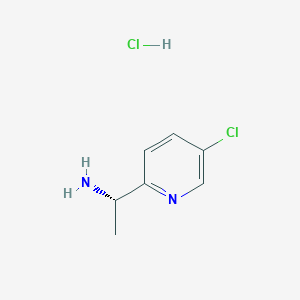
![10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel; Paclitaxel Imp I (EP)](/img/structure/B15291867.png)
![2-[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]ethylphosphonic acid](/img/structure/B15291872.png)
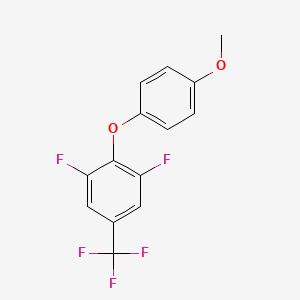
![rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B15291889.png)
![Benzoic acid, 4-[7-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-, methyl ester](/img/structure/B15291900.png)
![3-[2-[[2-(3-Hydroxyazetidin-1-yl)-6-(oxolan-3-yl)pyrimidin-4-yl]amino]ethyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B15291901.png)
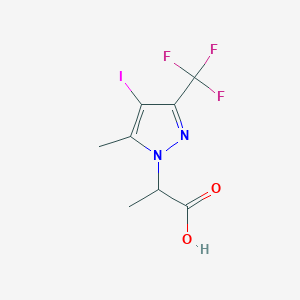
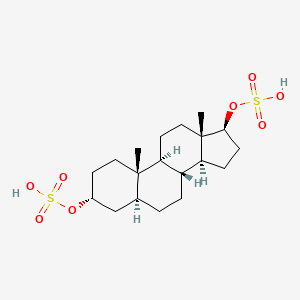
![(1S,6R,7R)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane](/img/structure/B15291924.png)

